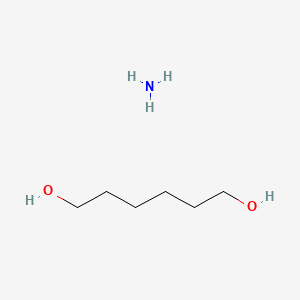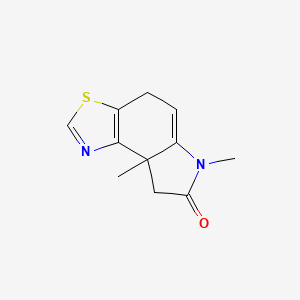
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is a complex organic compound with the molecular formula C11H12N2OS. This compound is characterized by its unique thiazoloindole structure, which includes a thiazole ring fused to an indole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one typically involves the monothiazolization of ethyl 2-methyl-1,3-dioxo-2-cyclohexaneacetate. This process yields the 2-aminothiazole derivative, which is then deaminated to produce ethyl 4,5,6,7-tetrahydro-4-methyl-5-oxo-4-benzothiazoleacetate through the Sandmeyer reaction and subsequent hydrogenolysis of the resulting chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, using various reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This compound shares a similar tetrahydro structure but differs in its functional groups and ring systems.
(3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydro-azulene: This compound has a similar dimethyl substitution but features an azulene ring system.
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: This compound has a similar dimethyl substitution but includes an isopropenyl group and a different ring system.
Uniqueness
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is unique due to its thiazoloindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
79123-76-5 |
|---|---|
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
6,8a-dimethyl-4,8-dihydropyrrolo[3,2-e][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C11H12N2OS/c1-11-5-9(14)13(2)8(11)4-3-7-10(11)12-6-15-7/h4,6H,3,5H2,1-2H3 |
Clé InChI |
FGXSQKVEJXRMMM-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(=O)N(C1=CCC3=C2N=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


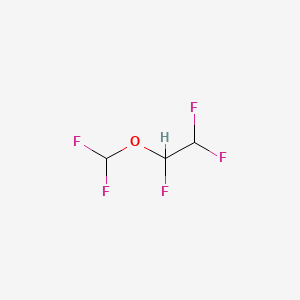


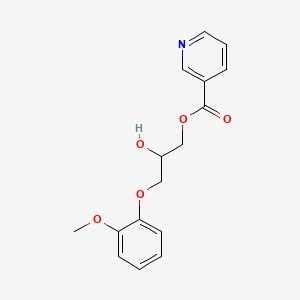
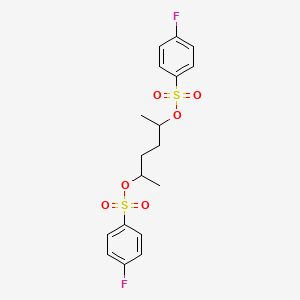

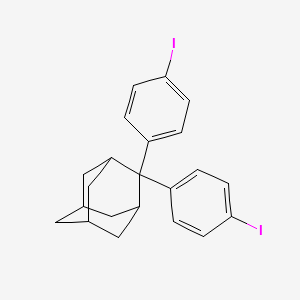
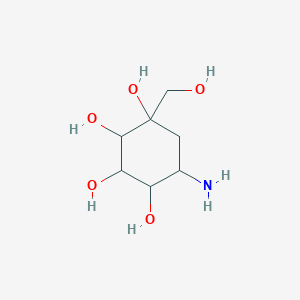


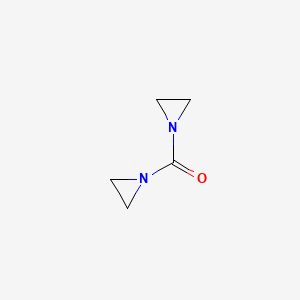

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
